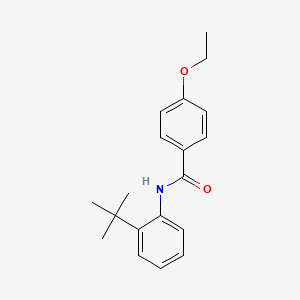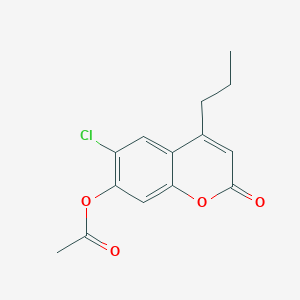
N-(2-tert-butylphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-4-ethoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(2-tert-butylphenyl)-4-ethoxybenzamide targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that is used by cancer cells for energy and growth. By inhibiting glutaminase activity, N-(2-tert-butylphenyl)-4-ethoxybenzamide disrupts the cancer cell's ability to use glutamine, leading to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-ethoxybenzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-tert-butylphenyl)-4-ethoxybenzamide has also been shown to affect the metabolism of other amino acids, such as serine and glycine, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-tert-butylphenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, N-(2-tert-butylphenyl)-4-ethoxybenzamide has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Orientations Futures
There are several future directions for research on N-(2-tert-butylphenyl)-4-ethoxybenzamide. One area of focus is the development of more potent glutaminase inhibitors that can be used at lower concentrations. Another area of focus is the identification of biomarkers that can predict which cancer patients will respond best to N-(2-tert-butylphenyl)-4-ethoxybenzamide treatment. Additionally, there is ongoing research into the potential use of N-(2-tert-butylphenyl)-4-ethoxybenzamide in combination with other cancer treatments to improve efficacy and reduce side effects.
Méthodes De Synthèse
N-(2-tert-butylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenylamine with 4-ethoxybenzoyl chloride, followed by several purification and isolation steps. The final product is a white crystalline powder.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-4-ethoxybenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and tumor growth. N-(2-tert-butylphenyl)-4-ethoxybenzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-22-15-12-10-14(11-13-15)18(21)20-17-9-7-6-8-16(17)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXHWQXPZSEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)
![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)





![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)